molecular formula C19H19N3O4 B2487102 6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853617-46-6

6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2487102
CAS No.: 853617-46-6
M. Wt: 353.378
InChI Key: LCDPKXOEPHXHNJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-2,5-dione class, characterized by a bicyclic framework with fused pyrrole and pyrimidine rings. Key structural features include:

  • 4-(4-methoxyphenyl): A methoxy-substituted aromatic ring at position 4, which may enhance electron-donating properties and influence receptor binding.
  • 1-methyl group: A methyl substituent on the pyrrolidine nitrogen, likely affecting steric hindrance and metabolic stability.

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-21-15-11-22(10-14-4-3-9-26-14)18(23)16(15)17(20-19(21)24)12-5-7-13(25-2)8-6-12/h3-9,17H,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDPKXOEPHXHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)N(C2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrrolo[3,4-d]pyrimidine core with functional groups that enhance its biological activity. The presence of the furan and methoxyphenyl groups is significant in modulating its pharmacological properties.

Structural Formula

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, research indicates that derivatives of similar structures exhibit significant growth inhibition against various bacterial strains:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranged from 8 to 16 µg/mL.
  • Staphylococcus epidermidis : Notably, one clinical isolate showed susceptibility with an MIC of only 2 µg/mL .

This suggests that the compound may possess broad-spectrum antimicrobial activity.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of cell wall synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.
  • Interference with metabolic pathways : The pyrimidine structure may interact with enzymes involved in nucleotide synthesis.

Case Studies and Experimental Findings

Several experimental studies have evaluated the biological activity of related compounds. For example:

StudyCompoundTarget OrganismMIC (µg/mL)
Derivative 6Staphylococcus aureus16
Derivative 6Staphylococcus epidermidis (clinical strain)2

These findings indicate a promising profile for further development in antimicrobial therapies.

Pharmacological Implications

The structural features of This compound suggest potential applications beyond antimicrobial activity. Its ability to interact with various biological targets could lead to:

  • Anticancer properties : Similar pyrimidine derivatives have shown cytotoxic effects against cancer cell lines.
  • Anti-inflammatory effects : Compounds with furan moieties are often explored for their anti-inflammatory potential.

Future Research Directions

To fully understand the biological activity and therapeutic potential of this compound, future research should focus on:

  • In vivo studies : Evaluating efficacy and safety in animal models.
  • Mechanistic studies : Investigating specific pathways affected by the compound.
  • Structure-activity relationship (SAR) analysis : Identifying which structural components contribute most significantly to biological activity.

Comparison with Similar Compounds


Key Observations :

  • Substituent Effects: 4-Aryl Groups: The 4-methoxyphenyl group (target compound) offers moderate electron-donating effects, whereas 4-chlorophenyl () introduces electron-withdrawing properties.
  • Thermal Stability : Higher melting points (e.g., 220°C for 4j vs. 146°C for the target compound ) suggest differences in crystallinity, possibly due to hydrogen bonding from hydroxyl groups.

Activity Trends :

  • Anti-diabetic Effects : Compounds with 4-hydroxyphenyl () show PPAR-γ agonism, absent in the methoxy-substituted target compound .

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